molecular formula C6Cl5OH<br>C6HCl5O B1679276 Pentachlorophenol CAS No. 87-86-5

Pentachlorophenol

Cat. No. B1679276
CAS RN: 87-86-5
M. Wt: 266.3 g/mol
InChI Key: IZUPBVBPLAPZRR-UHFFFAOYSA-N
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Patent
US04020112

Procedure details

In run A two principal product fractions are obtained: (1) 60.3 g, bp 91°-97° /31 mm, mp 30°; (2) 18.6 g, semisolid residue. Fraction (1) was identified as 1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene by comparison of its IR and MS data with those of a known sample of the compound (Hasek et al., Jour. Am. Chem. Soc., vol. 82, p. 543, 1960) Fraction (2) was indicated by fluorine NMR, IR, VPC and EA analyses to be a mixture of isomeric 1,1,4-trifluoropentachloro-2,5-cyclohexadiene and 1,5,6-trifluoropentachloro-1,3-cyclohexadiene.
[Compound]
Name
( 1 )
Quantity
60.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
18.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1(F)C(Cl)=C(Cl)C(F)(F)C(Cl)=C1Cl.FF.F[C:18]1(F)[C:23]([Cl:24])=[C:22]([Cl:25])[C:21]([Cl:27])(F)[C:20]([Cl:28])=[C:19]1[Cl:29].FC1C(Cl)(F)C(Cl)(F)C(Cl)=C(Cl)C=1Cl.CC(=O)[O:47]CC>>[Cl:24][C:23]1[C:18]([OH:47])=[C:19]([Cl:29])[C:20]([Cl:28])=[C:21]([Cl:27])[C:22]=1[Cl:25]

Inputs

Step One
Name
( 1 )
Quantity
60.3 g
Type
reactant
Smiles
Step Two
Name
( 2 )
Quantity
18.6 g
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(C(=C1Cl)Cl)(F)F)Cl)Cl)F
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Seven
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl)F
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(C1(F)Cl)(F)Cl)Cl)Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In run A two principal product fractions are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020112

Procedure details

In run A two principal product fractions are obtained: (1) 60.3 g, bp 91°-97° /31 mm, mp 30°; (2) 18.6 g, semisolid residue. Fraction (1) was identified as 1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene by comparison of its IR and MS data with those of a known sample of the compound (Hasek et al., Jour. Am. Chem. Soc., vol. 82, p. 543, 1960) Fraction (2) was indicated by fluorine NMR, IR, VPC and EA analyses to be a mixture of isomeric 1,1,4-trifluoropentachloro-2,5-cyclohexadiene and 1,5,6-trifluoropentachloro-1,3-cyclohexadiene.
[Compound]
Name
( 1 )
Quantity
60.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
18.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1(F)C(Cl)=C(Cl)C(F)(F)C(Cl)=C1Cl.FF.F[C:18]1(F)[C:23]([Cl:24])=[C:22]([Cl:25])[C:21]([Cl:27])(F)[C:20]([Cl:28])=[C:19]1[Cl:29].FC1C(Cl)(F)C(Cl)(F)C(Cl)=C(Cl)C=1Cl.CC(=O)[O:47]CC>>[Cl:24][C:23]1[C:18]([OH:47])=[C:19]([Cl:29])[C:20]([Cl:28])=[C:21]([Cl:27])[C:22]=1[Cl:25]

Inputs

Step One
Name
( 1 )
Quantity
60.3 g
Type
reactant
Smiles
Step Two
Name
( 2 )
Quantity
18.6 g
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(C(=C1Cl)Cl)(F)F)Cl)Cl)F
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Seven
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl)F
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(C1(F)Cl)(F)Cl)Cl)Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In run A two principal product fractions are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020112

Procedure details

In run A two principal product fractions are obtained: (1) 60.3 g, bp 91°-97° /31 mm, mp 30°; (2) 18.6 g, semisolid residue. Fraction (1) was identified as 1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene by comparison of its IR and MS data with those of a known sample of the compound (Hasek et al., Jour. Am. Chem. Soc., vol. 82, p. 543, 1960) Fraction (2) was indicated by fluorine NMR, IR, VPC and EA analyses to be a mixture of isomeric 1,1,4-trifluoropentachloro-2,5-cyclohexadiene and 1,5,6-trifluoropentachloro-1,3-cyclohexadiene.
[Compound]
Name
( 1 )
Quantity
60.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
18.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1(F)C(Cl)=C(Cl)C(F)(F)C(Cl)=C1Cl.FF.F[C:18]1(F)[C:23]([Cl:24])=[C:22]([Cl:25])[C:21]([Cl:27])(F)[C:20]([Cl:28])=[C:19]1[Cl:29].FC1C(Cl)(F)C(Cl)(F)C(Cl)=C(Cl)C=1Cl.CC(=O)[O:47]CC>>[Cl:24][C:23]1[C:18]([OH:47])=[C:19]([Cl:29])[C:20]([Cl:28])=[C:21]([Cl:27])[C:22]=1[Cl:25]

Inputs

Step One
Name
( 1 )
Quantity
60.3 g
Type
reactant
Smiles
Step Two
Name
( 2 )
Quantity
18.6 g
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(C(=C1Cl)Cl)(F)F)Cl)Cl)F
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Seven
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl)F
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(C1(F)Cl)(F)Cl)Cl)Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In run A two principal product fractions are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.